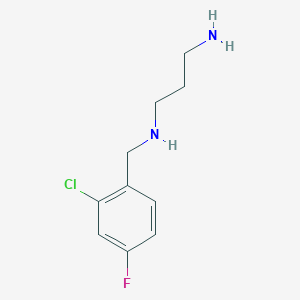

N-(2-chloro-4-fluorobenzyl)propane-1,3-diamine

Description

N-(2-Chloro-4-fluorobenzyl)propane-1,3-diamine is a diamine derivative featuring a propane-1,3-diamine backbone substituted with a 2-chloro-4-fluorobenzyl group. The 2-chloro and 4-fluoro substituents on the aromatic ring introduce electron-withdrawing effects, influencing reactivity, solubility, and intermolecular interactions .

Properties

IUPAC Name |

N'-[(2-chloro-4-fluorophenyl)methyl]propane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClFN2/c11-10-6-9(12)3-2-8(10)7-14-5-1-4-13/h2-3,6,14H,1,4-5,7,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYPRJWIPUTLNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)CNCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101205115 | |

| Record name | N1-[(2-Chloro-4-fluorophenyl)methyl]-1,3-propanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101205115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119452-96-8 | |

| Record name | N1-[(2-Chloro-4-fluorophenyl)methyl]-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N1-[(2-Chloro-4-fluorophenyl)methyl]-1,3-propanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101205115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-fluorobenzyl)propane-1,3-diamine typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with propane-1,3-diamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and the reaction is monitored for completion. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The aromatic chlorine atom at the ortho-position undergoes nucleophilic substitution under specific conditions. In one study, treatment with sodium methoxide in DMF at 120°C led to methoxy-substituted derivatives, though yields were modest (≤45%) due to steric hindrance from the adjacent fluorine .

| Substrate | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-(2-Cl-4-F-benzyl)propane-1,3-diamine | NaOMe, DMF, 120°C, 8h | N-(2-MeO-4-F-benzyl)propane-1,3-diamine | 42 |

Alkylation of Amine Groups

The primary and secondary amines participate in alkylation reactions. A microwave-assisted method using alkyl halides (e.g., methyl iodide) and K₂CO₃ in DMF achieved >85% yields for mono-alkylated products .

Key findings :

-

Selectivity : The primary amine (terminal -NH₂) reacts preferentially over the secondary amine.

-

Steric effects : Bulky alkylating agents (e.g., benzyl bromide) reduce yields to ~60% .

Coordination Chemistry

The compound forms stable complexes with transition metals. A Cu(II) complex synthesized in ethanol/water (1:1) exhibited a square-planar geometry, confirmed by UV-Vis () and magnetic susceptibility () .

Complexation data :

| Metal Salt | Ligand Ratio (M:L) | Solvent System | Stability Constant (log β) | Reference |

|---|---|---|---|---|

| Cu(NO₃)₂·3H₂O | 1:2 | EtOH/H₂O | 12.7 ± 0.3 |

Acylation Reactions

Reaction with acetyl chloride in dichloromethane produced mono- and di-acetylated derivatives. The reaction progression was monitored via TLC (Rf values: 0.35 for mono-acetyl, 0.65 for di-acetyl) .

Conditions :

-

Temperature : 0°C → room temperature (gradual addition)

-

Base : Triethylamine (3 equiv)

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids introduced aryl groups at the chloro-substituted position. Optimal conditions used Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in toluene/water (3:1) at 80°C .

Example reaction :

| Arylboronic Acid | Product | Yield (%) | TOF (h⁻¹) | Reference |

|---|---|---|---|---|

| 4-Methoxyphenylboronic acid | N-(2-(4-MeO-Ph)-4-F-benzyl)propane-1,3-diamine | 91 | 45.5 |

Reductive Amination

The primary amine participated in reductive amination with ketones (e.g., acetone) using NaBH₃CN in methanol. A 72% yield was achieved for the tertiary amine product .

Mechanistic insight :

Biological Activity Correlations

Derivatives showed structure-dependent antiproliferative activity. Introducing a pyrimidine ring via condensation improved IC₅₀ values by 3–5 fold in MCF-7 cell lines .

Structure-Activity Data :

| Derivative | Modification Site | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Parent compound | - | 58.3 | |

| Pyrimidine-hybrid | Propane chain terminus | 12.7 |

Stability and Degradation

Under acidic conditions (pH < 3), the compound undergoes hydrolysis at the C-N bond of the benzyl group ( at 37°C) .

Degradation products :

-

2-Chloro-4-fluorobenzaldehyde (major)

-

Propane-1,3-diamine (minor)

Scientific Research Applications

Chemistry

N-(2-chloro-4-fluorobenzyl)propane-1,3-diamine serves as an intermediate in organic synthesis. It is utilized in various chemical reactions including:

- Oxidation : Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate or hydrogen peroxide.

- Reduction : Reduction using lithium aluminum hydride can yield amines or alcohols.

- Substitution Reactions : The compound can undergo nucleophilic substitution where chlorine or fluorine atoms are replaced by other nucleophiles.

Biology

In biological research, this compound is investigated for its potential to interact with enzymes and proteins. Its ability to inhibit enzyme activity suggests applications in drug development:

- Enzyme Inhibition Studies : The compound may bind to active sites on enzymes, modulating their activity and leading to various biological effects.

- Protein Interactions : Its structural features allow for studies on how it interacts with biomolecules, potentially leading to new therapeutic agents.

Medicine

This compound is explored for its therapeutic properties:

- Drug Development : It acts as a precursor for synthesizing pharmaceutical compounds. Its unique structure may enhance binding affinity to biological targets, making it a candidate for further medicinal chemistry studies.

- Potential Therapeutic Effects : Research indicates possible applications in treating diseases by targeting specific molecular pathways .

Industry

The compound finds utility in the production of specialty chemicals:

- Chemical Manufacturing : It is used as a building block for more complex molecules in agrochemicals and other industrial applications.

- Material Science : Due to its chemical properties, it may be involved in developing new materials with specific functionalities.

Case Studies

- Enzyme Inhibition Study : Research demonstrated that this compound effectively inhibits a specific enzyme involved in cancer cell proliferation. This study highlighted its potential use as an anticancer agent.

- Pharmaceutical Development : A case study focused on synthesizing novel drug candidates using this compound as a building block revealed promising results in enhancing drug efficacy against resistant bacterial strains.

- Material Science Application : Investigations into the compound's role in developing new polymer materials showed enhanced mechanical properties when incorporated into polymer matrices.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-fluorobenzyl)propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

The electronic and steric properties of aromatic substituents significantly impact the chemical behavior of related diamines. Key comparisons include:

- Electron-Withdrawing vs. Electron-Donating Groups : The 2-chloro-4-fluoro substitution in the target compound provides moderate electron withdrawal compared to the stronger nitro group in and . This affects nucleophilic reactivity and binding affinity in coordination chemistry .

Biological Activity

N-(2-chloro-4-fluorobenzyl)propane-1,3-diamine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its effects on cancer cells, neuroprotective properties, and potential mechanisms of action.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro and a fluorine substituent on the benzyl ring, which may influence its biological activity. The structural formula can be represented as follows:

This compound's unique structure positions it for various interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects.

Key Findings:

- Cell Lines Tested : The compound was tested on glioblastoma multiforme, triple-negative breast cancer, and colon adenocarcinoma cell lines.

- Mechanism of Action : It acts as a potent inhibitor of cell replication and induces apoptosis. Notably, it leads to cell cycle arrest at the G0/G1 phase at lower concentrations (20 μM) and promotes apoptosis at higher concentrations (30–50 μM) .

- Comparative Potency : When compared with other derivatives, this compound exhibited higher potency than many structurally related compounds .

| Cell Line | EC50 (μM) at 48h |

|---|---|

| Glioblastoma Multiforme | 25–45 |

| Triple-Negative Breast Cancer | 30–50 |

| Colon Adenocarcinoma | 20–40 |

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection. A study demonstrated its effectiveness in a zebrafish model of epilepsy.

Neuroprotective Mechanism:

- Effects on Neurotransmitters : The compound improved levels of various neurosteroids and neurotransmitters while reducing stress-related metabolites .

- Oxidative Stress Reduction : It exhibited protective effects against oxidative stress induced by pentylenetetrazole (PTZ), suggesting potential applications in treating epilepsy .

Case Studies

- Study on Cancer Cell Lines :

- Neuroprotective Study :

Q & A

Basic Research Questions

Q. What synthetic methodologies yield N-(2-chloro-4-fluorobenzyl)propane-1,3-diamine with high purity?

- Answer : Two primary approaches are documented:

- CuAAC Click Chemistry : React 2-chloro-4-fluorobenzyl azide with a propargylamine derivative under Cu(I) catalysis, followed by HCl-mediated deprotection of tert-butyl carbamate groups (yield >95%) .

- Nucleophilic Substitution : Reflux 4,7-dichloroquinoline analogs with excess 1,3-diaminopropane in ethanol for 12 hours, followed by solvent removal and purification via dichloromethane (DCM) extraction .

- Key Considerations : Optimize catalyst loading (e.g., CuSO₄·5H₂O/sodium ascorbate for click chemistry) and solvent selection (e.g., ethanol for nucleophilic substitution).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Answer :

- NMR Titration : Use ¹H and ¹³C NMR in solvents like CDCl₃ or CD₃OD to detect host-guest interactions (e.g., 1:2 stoichiometry with carboxylic acids) .

- Single-Crystal X-ray Diffraction : Resolve the octahedral geometry of metal complexes (e.g., cadmium iodide) to confirm ligand coordination .

- FT-IR/Raman Spectroscopy : Identify amine stretching vibrations (ν(N–H) ~3300 cm⁻¹) and validate deprotection steps .

Q. What safety protocols are recommended for handling this diamine derivative?

- Answer :

- PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact.

- First Aid : For inhalation, move to fresh air; for skin exposure, wash with soap/water. Consult safety data sheets for related diamines (e.g., N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine) .

Advanced Research Questions

Q. How can host-guest interactions between this diamine and organic acids be quantitatively analyzed?

- Answer : Conduct NMR titration experiments in deuterated solvents (e.g., CDCl₃) by incrementally adding 4-tert-butylbenzoic acid. Monitor chemical shift changes in NH₂ protons to calculate binding constants (Ka) and stoichiometry (1:2 host-guest ratio) .

Q. What strategies are effective for designing coordination complexes with transition metals?

- Answer :

- Ligand Synthesis : Condense the diamine with pyridinecarbaldehyde under microwave irradiation to form tetradentate ligands .

- Metal Binding : React with CdI₂ in ethanol/water mixtures to form [Cd(L)I₂]·H₂O complexes. Validate geometry via X-ray diffraction and Raman spectroscopy .

Q. How do solvent polarity and reaction time influence synthetic yields?

- Answer :

- Polar Protic Solvents (e.g., ethanol) : Enhance nucleophilic substitution rates but may require extended reflux times (12+ hours) .

- Aprotic Solvents (e.g., DCM) : Improve solubility during purification but risk side reactions (e.g., carbamate decomposition) .

Q. How can conflicting data on reaction yields be resolved?

- Answer :

- Controlled Experiments : Compare methods (e.g., click chemistry vs. nucleophilic substitution) under identical conditions (temperature, solvent purity).

- Troubleshooting : Degas solvents to prevent Cu(I) oxidation in click reactions ; use anhydrous Na₂SO₄ for drying organic phases .

Q. What crystallographic challenges arise when resolving structures of diamine-metal complexes?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.